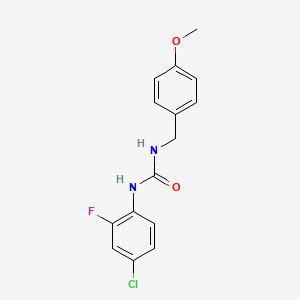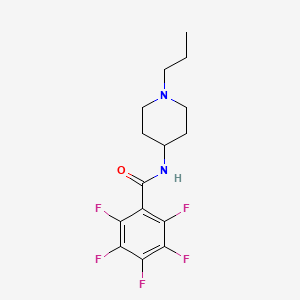![molecular formula C20H21N5O5 B4726026 2-(4-nitrophenoxy)-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B4726026.png)
2-(4-nitrophenoxy)-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]propanamide
Vue d'ensemble
Description
2-(4-nitrophenoxy)-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly known as BPD-MA and is a photosensitizer that has been studied for its use in photodynamic therapy (PDT) for cancer treatment.
Mécanisme D'action
The mechanism of action of BPD-MA involves the production of reactive oxygen species (ROS) upon activation by light. The ROS produced by BPD-MA can damage cellular components, including DNA, proteins, and lipids, leading to cell death. BPD-MA has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BPD-MA has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, BPD-MA can cause skin photosensitivity in patients, which can limit its use in clinical settings. BPD-MA has also been shown to accumulate in the liver and spleen, which can affect the pharmacokinetics of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
BPD-MA has several advantages for lab experiments, including its high purity and stability. BPD-MA is also soluble in a variety of solvents, making it easy to handle in the lab. However, the photosensitivity of BPD-MA can be a limitation for lab experiments, as it requires special handling and storage conditions.
Orientations Futures
There are several future directions for research on BPD-MA. One area of research is the optimization of the 2-(4-nitrophenoxy)-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]propanamide treatment using BPD-MA, including the development of new light sources and treatment protocols. Another area of research is the development of new photosensitizers that can overcome the limitations of BPD-MA, such as skin photosensitivity and liver and spleen accumulation. Additionally, research on the mechanism of action of BPD-MA can provide insights into the development of new cancer therapies.
Applications De Recherche Scientifique
BPD-MA has been extensively studied for its use in photodynamic therapy (2-(4-nitrophenoxy)-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]propanamide) for cancer treatment. This compound is a non-invasive treatment that involves the use of a photosensitizer, such as BPD-MA, which is activated by light to produce reactive oxygen species that can destroy cancer cells. BPD-MA has been shown to be effective in the treatment of various types of cancer, including lung, breast, and bladder cancer.
Propriétés
IUPAC Name |
2-(4-nitrophenoxy)-N-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-13(29-15-7-5-14(6-8-15)25(27)28)20(26)21-16-9-10-17(19-18(16)22-30-23-19)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYYUHCNZLRBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C2=NON=C12)N3CCCCC3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-(3-methylbutyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4725945.png)
![2-[(5-{2-[(4-ethylphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4725959.png)

![methyl 4-{2-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]ethoxy}benzoate](/img/structure/B4725974.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4725980.png)

![4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4725989.png)
![7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4725991.png)

![5-cyclopropyl-N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4726017.png)
![1-butyl-6-cyclopropyl-3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4726020.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4726030.png)
![2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B4726044.png)
![8-methoxy-4,4-dimethyl-5-(2-propylpentanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4726047.png)